1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C5H9ClFNO2 It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring
Mechanism of Action
Target of Action
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, also known as Fluciclovine (18F), is primarily targeted towards prostate cancer cells . The compound is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .
Mode of Action
The mode of action of this compound involves its uptake into prostate cancer cells by upregulated amino acid transporters, such as ASCT2 and LAT1 .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to amino acid transport. The compound is a synthetic analog of the amino acid L-leucine . Its uptake by the tumor is related to the functional activity of two amino acid transporters .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution in the body, which differs from other similar compounds. For instance, kidney uptake of the compound is negligible, and no activity is found in the urinary tract . This property might have an impact on the bioavailability of the compound.
Result of Action
The result of the action of this compound is the enhanced detection of prostate cancer cells. The compound is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . This allows for improved imaging and detection of prostate cancer.
Biochemical Analysis
Biochemical Properties
The transport of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is primarily mediated by sodium-dependent amino acid transporters, specifically system ASC, with contribution by sodium-independent system L . This indicates that it interacts with these transporters, which are proteins, to enter cells.
Cellular Effects
It is known that it is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its uptake by tumor cells through amino acid transporters . Although it is handled by the amino acid transporter system, it does not undergo terminally incorporative metabolism within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, moderate bone marrow and mild muscle activity were present on early images, with marrow activity decreasing and muscle activity increasing with time . This suggests that the effects of this compound can change over time.
Metabolic Pathways
This compound does not undergo terminally incorporative metabolism within the body . This suggests that it may not be involved in typical metabolic pathways.
Transport and Distribution
The distribution of this compound in the body differs from choline and FDG, as kidney uptake is negligible, and no activity is found in the urinary tract . This suggests that it may be transported and distributed within cells and tissues in a unique manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride typically involves the fluorination of cyclobutane derivatives followed by the introduction of amino and carboxylic acid groups. One common method includes the reaction of cyclobutene with a fluorinating agent such as Selectfluor, followed by hydrolysis and amination to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction of the carboxylic acid group results in the formation of the corresponding alcohol.
- Substitution reactions can produce various halogenated or functionalized cyclobutane derivatives.
Scientific Research Applications
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds such as:
Fluciclovine (18F):
Cyclobutane derivatives: Other fluorinated cyclobutane compounds with varying functional groups.
Properties
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCZBXXOVEPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059910-04-0 |
Source
|
Record name | 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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